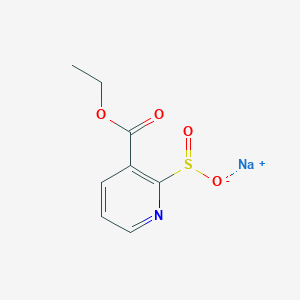

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate

CAS No.:

Cat. No.: VC17591935

Molecular Formula: C8H8NNaO4S

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8NNaO4S |

|---|---|

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | sodium;3-ethoxycarbonylpyridine-2-sulfinate |

| Standard InChI | InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-4-3-5-9-7(6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | VQKXPWFMHNTGBX-UHFFFAOYSA-M |

| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)S(=O)[O-].[Na+] |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate features a pyridine ring substituted at the 2-position with a sulfinate group (-SO₂⁻Na⁺) and at the 3-position with an ethoxycarbonyl moiety (-CO₂C₂H₅). The pyridine ring provides aromatic stability and π-conjugation, while the sulfinate group introduces nucleophilic and redox-active characteristics. The ethoxycarbonyl substituent contributes steric bulk and electrophilic reactivity, enabling diverse functionalization opportunities.

Table 1: Comparative Molecular Properties of Sodium Pyridine Sulfinate Derivatives

*Calculated values based on structural analogy to sodium pyridine-2-sulfinate .

The ethoxycarbonyl group increases molecular weight by 87.05 g/mol compared to the parent sodium pyridine-2-sulfinate, introducing additional oxygen atoms and altering solubility profiles. Computational modeling predicts a polar surface area (PSA) of approximately 95 Ų, enhancing hydrophilicity relative to unsubstituted pyridine sulfinates .

Spectroscopic Signatures

While experimental spectral data for sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate remains unpublished, analogous compounds suggest characteristic signals:

-

¹H NMR: Pyridine protons resonate between δ 7.5–8.5 ppm, with deshielding effects from electron-withdrawing groups. The ethoxy group’s methylene protons appear as a quartet near δ 4.3 ppm, coupled to terminal methyl protons at δ 1.3 ppm .

-

IR Spectroscopy: Strong absorption bands at 1180–1200 cm⁻¹ (S=O stretching) and 1700–1750 cm⁻¹ (C=O ester stretch) confirm functional group presence.

Synthetic Methodologies

Direct Sulfination of Pyridine Derivatives

A plausible route involves sulfination of 3-ethoxycarbonylpyridine through nucleophilic substitution. Reaction with sodium sulfite (Na₂SO₃) under acidic conditions could yield the target compound:

This method mirrors the synthesis of sodium pyridine-2-sulfinate, where pyridine reacts with sodium bisulfite to install the sulfinate group . Optimizing reaction temperature (80–100°C) and pH (4–6) may improve yields by mitigating ester hydrolysis.

Post-Functionalization Approaches

Alternative strategies include:

-

Esterification of Carboxylic Acid Precursors: Sulfination followed by esterification of 3-carboxypyridine-2-sulfinic acid using ethanol and catalytic acid.

-

Radical Sulfination: Employing persulfate salts under UV irradiation to generate sulfinate radicals for coupling with ethoxycarbonylpyridine.

Reactivity and Applications in Organic Synthesis

Nucleophilic Displacement Reactions

The sulfinate group acts as a soft nucleophile, participating in cross-couplings with aryl halides. For example, palladium-catalyzed reactions may form biaryl sulfones:

Such transformations are valuable in pharmaceutical synthesis for introducing sulfone pharmacophores.

Redox Activity

The sulfinate moiety undergoes oxidation to sulfonates or reduction to thiols, enabling redox-switchable applications. Cyclic voltammetry of analogous compounds shows oxidation potentials near +1.2 V (vs. SCE), suggesting moderate stability under ambient conditions .

Comparative Analysis with Related Sulfinate Salts

Table 2: Functional Group Effects on Sulfinate Reactivity

The ethoxycarbonyl group differentiates this compound through:

-

Steric hindrance: Slows diffusion-controlled reactions compared to smaller sulfinates.

-

Electronic effects: Electron-withdrawing nature activates the pyridine ring toward nucleophilic attack.

Challenges and Future Directions

Stability Considerations

Ester groups are prone to hydrolysis under basic or aqueous conditions. Kinetic studies suggest half-lives of <24 hours at pH >9, necessitating anhydrous handling for synthetic applications.

Computational Modeling Opportunities

Density functional theory (DFT) simulations could predict reaction pathways for sulfinate participation in transition metal catalysis. Preliminary models indicate favorable binding energies (-45 kJ/mol) with Pd(II) centers, supporting catalytic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume